molecular formula C18H27N3O2 B2452944 2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2202371-22-8

2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2452944
CAS No.: 2202371-22-8
M. Wt: 317.433
InChI Key: NSIJVNIPDUHZMF-UHFFFAOYSA-N
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Description

2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and biochemical research. It features a piperidine moiety linked to a partially saturated cinnolinone core via a methylene bridge, with a unique 2-hydroxycyclobutyl substitution on the piperidine nitrogen. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with central nervous system (CNS) activity, and its modification is a common strategy to explore new biological space . The cinnolinone heterocycle is a nitrogen-containing scaffold of significant interest in drug discovery for its potential to interact with various enzymatic targets. The specific molecular architecture of this reagent, particularly the incorporation of the hydroxycyclobutyl group, is intended to modulate the compound's physicochemical properties, such as its three-dimensional shape and hydrogen-bonding capacity. This makes it a valuable intermediate for constructing targeted libraries in high-throughput screening campaigns. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a core scaffold for probing structure-activity relationships (SAR) against a range of biological targets, including various kinases, GPCRs, and other enzymes where piperidine and diazine derivatives are known to show affinity. Its primary research value lies in its potential application in developing novel therapeutic agents for areas such as oncology, neurology, and inflammatory diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-17-6-5-16(17)20-9-7-13(8-10-20)12-21-18(23)11-14-3-1-2-4-15(14)19-21/h11,13,16-17,22H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIJVNIPDUHZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4CCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsIntermediateYield (%)
Piperidine alkylation2-Hydroxycyclobutyl bromide, K₂CO₃, DMF, 60°C1-(2-Hydroxycyclobutyl)piperidine75–85
CouplingEDC, HOBt, DCM, RTCoupled piperidinyl-hexahydrocinnolin60–70
DeprotectionHCl/MeOH, refluxFinal compound90–95

Advanced: How can computational chemistry optimize the synthesis and reactivity prediction of this compound?

Methodological Answer:
Computational methods like quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible reaction pathways and transition states. The ICReDD approach integrates:

  • Reaction Mechanism Mapping : Identifying low-energy pathways for key steps (e.g., piperidine alkylation) using Gaussian or ORCA software .
  • Solvent/Reagent Screening : COSMO-RS simulations optimize solvent polarity and reagent compatibility to enhance yields .
  • Machine Learning : Training models on existing hexahydrocinnolin synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Q. Example Workflow :

Use DFT to model the transition state of the coupling step.

Validate with experimental data to refine computational parameters.

Apply Monte Carlo simulations to explore side-reaction probabilities.

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks for the hydroxycyclobutyl group (δ 1.5–2.5 ppm for cyclobutyl protons; δ 70–80 ppm for hydroxyl-bearing carbons) and piperidine (δ 2.5–3.5 ppm for N-CH₂) .
    • 2D Experiments (HSQC, HMBC) : Confirm connectivity between the piperidine and hexahydrocinnolin moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hydroxycyclobutyl group) .

Advanced: How to apply Design of Experiments (DoE) to optimize reaction yields and purity?

Methodological Answer:
DoE reduces experimental trials by systematically varying factors (e.g., temperature, stoichiometry). For this compound:

  • Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
  • Response Variables : Yield, purity (HPLC area%).
  • Statistical Analysis : Use a central composite design (CCD) to model interactions and identify optimal conditions .

Q. Table 2: DoE Results for Coupling Reaction Optimization

RunTemp (°C)Catalyst (mol%)SolventYield (%)Purity (%)
1605DMF6292
28010THF7896
310015DMF6588

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